molecular formula C15H23N3O B607034 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- CAS No. 139264-69-0

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-

Cat. No. B607034
M. Wt: 261.37
InChI Key: IYGWFBCJXNGTSX-HNNXBMFYSA-N
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Description

“1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-” is a compound related to Zolmitriptan1, which is a Serotonin 5HT1D-receptor agonist1. It has a molecular formula of C15H23N3O and a molecular weight of 261.371.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H23N3O1. However, the specific structural details are not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, its molecular weight is 261.371.


Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

  • Research Focus: A study by Khurana et al. (2014) examined the structural requirements of indole-2-carboxamides, including compounds similar to 1H-Indole-5-propanol, for allosteric modulation of the cannabinoid type 1 receptor (CB1). They identified specific structural elements impacting binding affinity and cooperativity, contributing to our understanding of CB1 receptor modulation (Khurana et al., 2014).

Agonist Activity at 5-HT1D Receptors

  • Research Focus: Research by Barf et al. (1996) on indolyethylamines, similar in structure to 1H-Indole-5-propanol, revealed their agonist activity at 5-HT1D receptors. These findings are significant for understanding the pharmacological potential of indole derivatives in neuromodulation (Barf et al., 1996).

Importance in Enantioselective Catalysis

  • Research Focus: Dai et al. (2000) explored chiral beta-amino alcohols with an indolylmethyl group, related to 1H-Indole-5-propanol, for their role in enantioselective catalysis. This research contributes to the field of asymmetric synthesis, a crucial aspect of pharmaceutical manufacturing (Dai et al., 2000).

Development of Dynamin GTPase Inhibitors

  • Research Focus: Gordon et al. (2013) identified indole-based compounds, similar to 1H-Indole-5-propanol, as potent inhibitors of dynamin GTPase. This discovery is vital for understanding the regulation of clathrin-mediated endocytosis, impacting areas such as drug delivery and cellular transport (Gordon et al., 2013).

Antihypertensive Properties in Indole Derivatives

  • Research Focus: A study by Kreighbaum et al. (1980) on aryloxypropanolamines containing an indolyl-tert-butyl moiety, related to 1H-Indole-5-propanol, showed potential antihypertensive activity. This research provides insights into the development of new cardiovascular drugs (Kreighbaum et al., 1980).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results.


Future Directions

The future directions for the research and application of this compound are not specified in the search results.


Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

(2S)-2-amino-1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-15(16,19)9-11-4-5-14-13(8-11)12(10-17-14)6-7-18(2)3/h4-5,8,10,17,19H,6-7,9,16H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGWFBCJXNGTSX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
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